molecular formula C18H17F3N2O B14784316 3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B14784316
M. Wt: 334.3 g/mol
InChI Key: LCGQAEORBBTNAE-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Functionalization of the Phenyl Rings: The dimethyl and trifluoromethyl groups can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenylazetidin-2-one: Lacks the dimethyl and trifluoromethyl groups, which might affect its reactivity and biological activity.

    4-(4-Trifluoromethylphenyl)azetidin-2-one: Lacks the amino group, which could influence its chemical properties and applications.

Uniqueness

The presence of both the amino group and the specific substitutions on the phenyl rings makes 3-Amino-1-(3,4-dimethylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one unique

Properties

Molecular Formula

C18H17F3N2O

Molecular Weight

334.3 g/mol

IUPAC Name

3-amino-1-(3,4-dimethylphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C18H17F3N2O/c1-10-3-8-14(9-11(10)2)23-16(15(22)17(23)24)12-4-6-13(7-5-12)18(19,20)21/h3-9,15-16H,22H2,1-2H3

InChI Key

LCGQAEORBBTNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

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